methyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phthalazin-1-yl]amino}benzoate
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Overview
Description
Methyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phthalazin-1-yl]amino}benzoate is a complex organic compound that features a pyrazole ring, a phthalazine moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phthalazin-1-yl]amino}benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the phthalazine moiety, and finally, the esterification to form the benzoate ester.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines in ethanol.
Formation of Phthalazine Moiety: The phthalazine moiety can be introduced by reacting the pyrazole derivative with phthalic anhydride under reflux conditions.
Esterification: The final step involves the esterification of the resulting compound with methyl benzoate in the presence of a suitable catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Nucleophilic Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phthalazin-1-yl]amino}benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phthalazin-1-yl]amino}benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Shares the pyrazole ring structure but lacks the phthalazine and benzoate moieties.
Phthalazine Derivatives: Compounds with similar phthalazine structures but different substituents.
Benzoate Esters: Compounds with similar ester functional groups but different aromatic rings.
Uniqueness
Methyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phthalazin-1-yl]amino}benzoate is unique due to its combination of the pyrazole ring, phthalazine moiety, and benzoate ester, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H19N5O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 4-[[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]amino]benzoate |
InChI |
InChI=1S/C21H19N5O2/c1-13-12-14(2)26(25-13)20-18-7-5-4-6-17(18)19(23-24-20)22-16-10-8-15(9-11-16)21(27)28-3/h4-12H,1-3H3,(H,22,23) |
InChI Key |
YGTSJCSAICFTHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)OC)C |
Origin of Product |
United States |
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